Cas no 2137987-20-1 (1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a butanone moiety attached to a dihydrobenzofuran core, enhanced by a fluorine substituent at the 6-position, which can influence electronic and steric properties. This compound may serve as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules. The fluorine atom improves metabolic stability and binding affinity, making it valuable for drug discovery. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it offers researchers a reliable building block for specialized organic synthesis.
1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one structure
2137987-20-1 structure
Product name:1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
CAS No:2137987-20-1
MF:C12H13FO2
Molecular Weight:208.228827238083
CID:5961534
PubChem ID:165456155

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 化学的及び物理的性質

名前と識別子

    • EN300-745006
    • 1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
    • 2137987-20-1
    • 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
    • インチ: 1S/C12H13FO2/c1-2-3-10(14)12-6-8-4-5-9(13)7-11(8)15-12/h4-5,7,12H,2-3,6H2,1H3
    • InChIKey: MSZLVQHMTSSNKL-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)OC(C(CCC)=O)C2

計算された属性

  • 精确分子量: 208.08995782g/mol
  • 同位素质量: 208.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 2.6

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-745006-1.0g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
1.0g
$1458.0 2024-05-23
Enamine
EN300-745006-0.5g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
0.5g
$1399.0 2024-05-23
Enamine
EN300-745006-0.25g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
0.25g
$1341.0 2024-05-23
Enamine
EN300-745006-0.1g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
0.1g
$1283.0 2024-05-23
Enamine
EN300-745006-2.5g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
2.5g
$2856.0 2024-05-23
Enamine
EN300-745006-5.0g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
5.0g
$4226.0 2024-05-23
Enamine
EN300-745006-0.05g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
0.05g
$1224.0 2024-05-23
Enamine
EN300-745006-10.0g
1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
2137987-20-1 95%
10.0g
$6266.0 2024-05-23

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 関連文献

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-oneに関する追加情報

Introduction to 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one (CAS No. 2137987-20-1)

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activity. This compound, identified by its CAS number 2137987-20-1, belongs to a class of molecules that combine a benzofuran core with a fluorinated substituent, elements known to enhance metabolic stability and binding affinity in drug candidates. The presence of a ketone group at the terminal position of the butyl chain further diversifies its chemical properties, making it a valuable intermediate in synthetic chemistry and drug discovery.

The benzofuran moiety is a privileged scaffold in medicinal chemistry, frequently encountered in natural products and pharmacologically active molecules. Its aromaticity and ability to engage in hydrogen bonding interactions make it an excellent candidate for designing compounds with specific target interactions. In particular, the 6-fluoro substitution on the benzofuran ring introduces a fluorine atom, a common pharmacophore that modulates electronic properties and binding affinity. Fluorine atoms can enhance lipophilicity, improve metabolic stability, and increase binding enthalpy to biological targets such as enzymes and receptors.

The butan-1-one component of the molecule contributes to its overall hydrophobicity and provides a flexible linker that can be modified further to tailor pharmacokinetic properties. This structural feature allows for easy derivatization, enabling chemists to explore analogues with optimized solubility, bioavailability, and target specificity. The combination of these structural elements makes 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential biological activity. Molecular docking studies have shown that this molecule may interact with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. The fluorine atom on the benzofuran ring is particularly noteworthy, as it has been demonstrated to enhance binding interactions with certain protein targets by modulating hydrophobic interactions and van der Waals forces.

In addition to its potential as an active pharmaceutical ingredient (API), 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one serves as an important building block for more complex molecules. Its versatile structure allows for modifications at multiple positions, enabling the synthesis of libraries of derivatives for high-throughput screening (HTS). This approach has been successfully employed in recent years to identify novel lead compounds with improved pharmacological profiles.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic strategies in pharmaceutical chemistry. Key steps include the construction of the benzofuran core through cyclization reactions followed by functional group transformations such as fluorination and ketone formation. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with the growing emphasis on green chemistry principles in drug development.

Current research in medicinal chemistry increasingly focuses on designing molecules with enhanced bioavailability and reduced off-target effects. The structural features of 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one make it an attractive candidate for such efforts. The fluorine atom not only improves metabolic stability but also allows for fine-tuning of electronic properties through electronic effects. These characteristics are critical for achieving optimal pharmacokinetic profiles in drug candidates.

Moreover, the benzofuran scaffold has been associated with various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The presence of a fluorine substituent further expands its potential utility by enhancing binding interactions with biological targets. This has led to increased interest in exploring derivatives of this compound for treating diverse diseases.

The role of computational modeling in drug discovery cannot be overstated. Advanced software tools enable researchers to predict the behavior of molecules like 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yb-butan-l-one) before conducting expensive wet-lab experiments. By simulating interactions with biological targets, chemists can prioritize compounds with high potential for success, saving time and resources. This integration of computational methods with traditional synthetic approaches has accelerated the pace of drug development significantly.

Future directions in research may involve exploring the pharmacological effects of this compound using both preclinical models and clinical trials. Initial studies suggest promising activity against certain disease states due to its unique structural features. As more data becomes available, it will be possible to refine synthetic routes further and optimize derivatives for therapeutic use.

In conclusion, 1-(6-Fluoro--2--3-dihydro--l-benzofuram--zyl)butam-l-one (CAS No.--2137987--20--I) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its combination of structural features—such as the benzofuran core, 6-fluoro substitution,and butan-l-ketone moiety—makes it a versatile intermediate with potential applications across multiple therapeutic areas.* With continued research*and development,*this compound holds promise as a lead structure or building block for next-generation therapeutics.*

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